![molecular formula C17H15Cl2N3O3 B4066064 1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine](/img/structure/B4066064.png)
1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine
Overview
Description
1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine, also known as DCNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). DCNP has been used to study the role of PDEs in various physiological processes, including cell signaling, neurotransmission, and inflammation.
Scientific Research Applications
Pharmaceutical Intermediate Synthesis
1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine serves as a pharmaceutical intermediate. Studies have elaborated on its synthesis methods, which involve alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis reactions. These synthesis techniques offer pathways to create structurally related compounds for further pharmaceutical research and development (Quan, 2006); (Li Ning-wei, 2006).
Allosteric Enhancers of A1 Adenosine Receptor
Research into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, which are structurally related to 1-(3,4-dichlorobenzoyl)-4-(2-nitrophenyl)piperazine, highlights their role as potent allosteric enhancers of the A1 adenosine receptor. This suggests potential applications in modulating receptor activities, which is crucial for developing new therapeutic agents (Romagnoli et al., 2008)
Antibacterial and Biofilm Inhibition
Compounds with the piperazine motif have shown significant antibacterial efficacies and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent inhibitory activities against various bacterial strains and cell lines, including E. coli, S. aureus, and S. mutans, highlighting the potential for developing new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-6-5-12(11-14(13)19)17(23)21-9-7-20(8-10-21)15-3-1-2-4-16(15)22(24)25/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKBNRHTNHMCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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